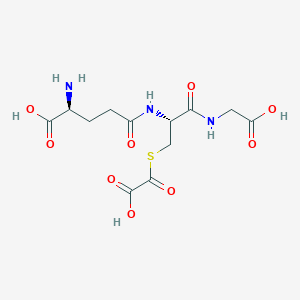
S-Oxalylglutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Oxalylglutathione: is a compound that belongs to the class of S-oxalins, which are monothiolesters of oxalic acid. These compounds are known to be ubiquitous mammalian metabolites and have been studied for their role in various biological processes, including cell proliferation inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-oxalylglutathione typically involves the reaction of glutathione with oxalyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: S-oxalylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in substitution reactions where the oxalyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glutathione derivatives.
Applications De Recherche Scientifique
Chemistry: S-oxalylglutathione is used as a substrate in enzymatic studies, particularly involving gamma-glutamyltransferase .
Biology: It has been studied for its role in inhibiting lymphocyte proliferation and interleukin-2 production, making it a potential candidate for immunosuppressive therapies .
Medicine: Research has shown that this compound can inhibit DNA synthesis in lymphocytes, suggesting its potential use in cancer treatment .
Industry: In industrial applications, this compound is used in the synthesis of various biochemical reagents and as a stabilizer in certain formulations .
Mécanisme D'action
S-oxalylglutathione exerts its effects primarily through the inhibition of gamma-glutamyltransferase, an enzyme involved in glutathione metabolism. This inhibition leads to a decrease in the production of interleukin-2 and subsequent inhibition of lymphocyte proliferation . The transfer of oxalyl groups to protein thiols is a key mechanism in its action .
Comparaison Avec Des Composés Similaires
N-acetyl-S-oxalylcysteamine: Similar in structure and function, also inhibits lymphocyte proliferation.
S-octylglutathione: Another glutathione derivative with different chain length.
S-hexylglutathione: Similar to S-octylglutathione but with a shorter chain.
Uniqueness: S-oxalylglutathione is unique due to its specific inhibition of gamma-glutamyltransferase and its role in modulating immune responses. Its ability to inhibit interleukin-2 production and lymphocyte proliferation sets it apart from other similar compounds .
Propriétés
Numéro CAS |
21931-48-6 |
|---|---|
Formule moléculaire |
C12H17N3O9S |
Poids moléculaire |
379.35 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-oxalosulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17N3O9S/c13-5(10(20)21)1-2-7(16)15-6(4-25-12(24)11(22)23)9(19)14-3-8(17)18/h5-6H,1-4,13H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)(H,22,23)/t5-,6-/m0/s1 |
Clé InChI |
AXZVUSIRPQJBLP-WDSKDSINSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CSC(=O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CSC(=O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















